molecular formula C29H27BrN2O6S B12031343 Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617695-31-5

Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12031343
CAS No.: 617695-31-5
M. Wt: 611.5 g/mol
InChI Key: HQIZNALBBFWLGG-ZNTNEXAZSA-N
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Description

Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Bromophenyl Group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and a halogenated precursor.

    Attachment of the Butoxybenzoyl Group: This could be done via Friedel-Crafts acylation.

    Formation of the Thiazole Ring: This might involve a Hantzsch thiazole synthesis.

    Final Coupling: The final step would involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the synthesis of new pharmaceutical agents.

Industry

    Polymers: The compound could be used in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could facilitate the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-(2-(3-chlorophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • Allyl 2-(2-(3-fluorophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

The presence of the bromophenyl group may impart unique electronic and steric properties, affecting the compound’s reactivity and interactions.

Biological Activity

Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate, often referred to as a thiazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C29H27BrN2O6SC_{29}H_{27}BrN_2O_6S, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms which play crucial roles in its interactions with biological systems.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A study published in Nature Communications demonstrated that thiazole derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazoles are known for their ability to disrupt bacterial cell walls and inhibit enzymatic processes critical for bacterial survival. Research has indicated that derivatives with similar structures exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signal transduction pathways that lead to apoptosis.
  • DNA Interaction : Some thiazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

In a recent study conducted on human cancer cell lines, the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The study concluded that the compound induced apoptosis through the mitochondrial pathway .

Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting that the compound has promising antibacterial activity .

Data Tables

Biological Activity IC50 (µM) MIC (µg/mL) Target Pathway
Anticancer15-Apoptosis Induction
Antimicrobial-32Cell Wall Disruption

Properties

CAS No.

617695-31-5

Molecular Formula

C29H27BrN2O6S

Molecular Weight

611.5 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-2-(3-bromophenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H27BrN2O6S/c1-4-6-15-37-21-12-10-18(11-13-21)24(33)22-23(19-8-7-9-20(30)16-19)32(27(35)25(22)34)29-31-17(3)26(39-29)28(36)38-14-5-2/h5,7-13,16,23,33H,2,4,6,14-15H2,1,3H3/b24-22+

InChI Key

HQIZNALBBFWLGG-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Br)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Br)O

Origin of Product

United States

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